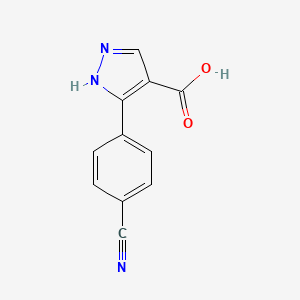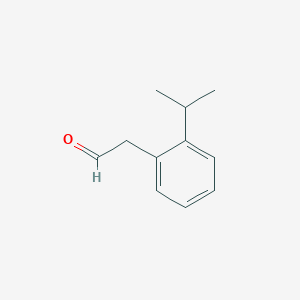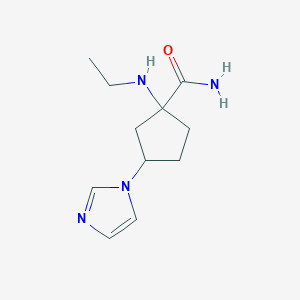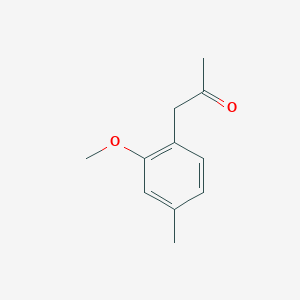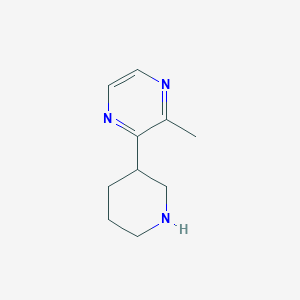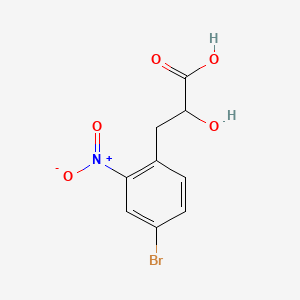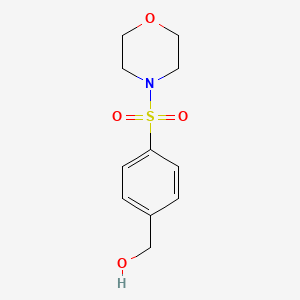
(4-(Morpholinosulfonyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Morpholinosulfonyl)phenyl)methanol is a chemical compound with a molecular weight of 257.30 g/mol. It is an ether derivative that contains a morpholine ring and a sulfonyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its high purity and versatility in various laboratory applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)phenyl)methanol typically involves the reaction of 4-(chloromethyl)phenyl sulfone with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Morpholinosulfonyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 4-(Morpholinosulfonyl)benzaldehyde or 4-(Morpholinosulfonyl)benzoic acid.
Reduction: 4-(Morpholinosulfonyl)phenyl sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-(Morpholinosulfonyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(Morpholinosulfonyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological macromolecules, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Morpholine-4-carbonyl)phenyl)boronic acid pinacol ester
- (4-(Morpholinomethyl)phenylboronic acid pinacol ester
- (3-(Morpholine-4-carbonyl)phenyl)boronic acid pinacol ester
Uniqueness
(4-(Morpholinosulfonyl)phenyl)methanol is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO4S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
(4-morpholin-4-ylsulfonylphenyl)methanol |
InChI |
InChI=1S/C11H15NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |
Clé InChI |
VSCIAUWQSLVOOL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
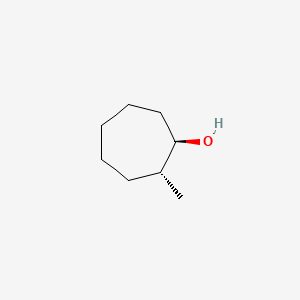
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
